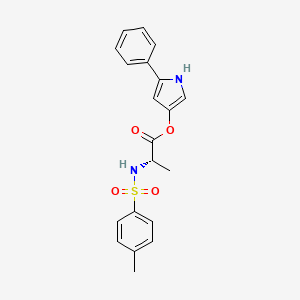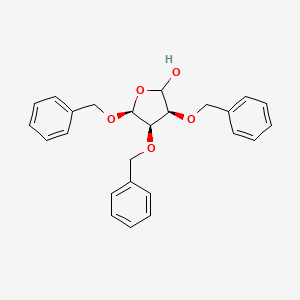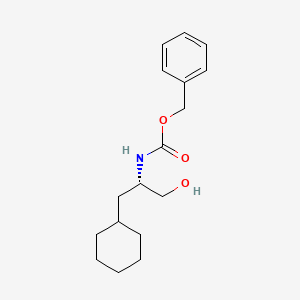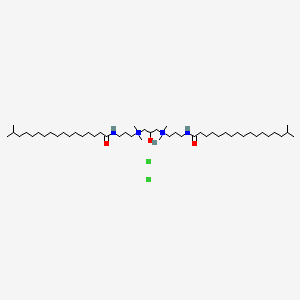![molecular formula C₁₅H₂₃NO₃ B1141798 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 82961-02-2](/img/structure/B1141798.png)
1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, also known as 2-Methoxyethenylphenoxy-N-propan-2-ylaminopropan-2-ol or 2-MEPP, is a structural analog of the widely studied compound 1-[4-(2-methoxyphenyl)phenoxy]-3-propan-2-ylaminopropan-2-ol (2-MPPP). It is an organic compound that has been of interest to researchers in recent years due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Kinetic Resolution of Racemic Intermediates
This compound has been used in the kinetic resolution of racemic intermediates. In one study, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol. PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .
2. Synthesis of Metoprolol EP Impurity D The compound has been used in the synthesis of metoprolol EP Impurity D. The synthesis was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
Drug Development
As an intermediate of metoprolol, this compound plays a crucial role in drug development, particularly in the production of β1-blocker drugs. These drugs are used to manage conditions such as high blood pressure and chest pain .
Biocatalysis
The compound has been used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions. This provides a more efficient and environmentally friendly alternative to traditional chemical processes .
Green Chemistry
The compound has been used in green chemistry practices, particularly in the synthesis of metoprolol EP Impurity D. The process involves the use of ultrasonic waves, providing a more sustainable and environmentally friendly method of synthesis .
Wirkmechanismus
Target of Action
The primary target of 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is the adrenergic β-1 receptor . This receptor plays a crucial role in the regulation of heart function.
Mode of Action
As a selective adrenergic β-1-blocking agent , this compound binds to the β-1 adrenergic receptors, inhibiting the action of catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWWYDYCIZGNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


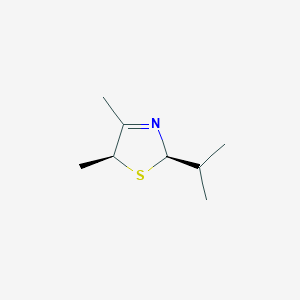
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
